N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide
Brand Name: Vulcanchem
CAS No.: 895800-57-4
VCID: VC7536903
InChI: InChI=1S/C20H17ClFN3O2S/c1-12-17(28-20(24-12)13-2-4-14(21)5-3-13)10-11-23-18(26)19(27)25-16-8-6-15(22)7-9-16/h2-9H,10-11H2,1H3,(H,23,26)(H,25,27)
SMILES: CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C(=O)NC3=CC=C(C=C3)F
Molecular Formula: C20H17ClFN3O2S
Molecular Weight: 417.88

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide

CAS No.: 895800-57-4

Cat. No.: VC7536903

Molecular Formula: C20H17ClFN3O2S

Molecular Weight: 417.88

* For research use only. Not for human or veterinary use.

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide - 895800-57-4

Specification

CAS No. 895800-57-4
Molecular Formula C20H17ClFN3O2S
Molecular Weight 417.88
IUPAC Name N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(4-fluorophenyl)oxamide
Standard InChI InChI=1S/C20H17ClFN3O2S/c1-12-17(28-20(24-12)13-2-4-14(21)5-3-13)10-11-23-18(26)19(27)25-16-8-6-15(22)7-9-16/h2-9H,10-11H2,1H3,(H,23,26)(H,25,27)
Standard InChI Key ZDWDAGCPXCHTNJ-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C(=O)NC3=CC=C(C=C3)F

Introduction

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular Weight~393.87 g/mol
LogP (Hydrophobicity)Moderate (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable BondsModerate flexibility

Synthesis

The synthesis of this compound likely involves multi-step organic reactions, including:

  • Formation of the Thiazole Ring:

    • Thiazoles are typically synthesized via cyclization reactions involving α-haloketones and thiourea derivatives.

    • Substitution at the 2-position with a chlorophenyl group and methylation at the 4-position can be achieved through selective functionalization.

  • Amide Bond Formation:

    • The ethanediamide backbone is introduced via condensation reactions between an amine precursor and acid derivatives (e.g., acid chlorides or anhydrides).

  • Fluorophenyl Substitution:

    • The fluorophenyl group is incorporated through nucleophilic aromatic substitution or coupling reactions.

Potential Applications:

  • Antimicrobial Activity:

    • Thiazole derivatives are well-known for their antimicrobial properties. The presence of electron-withdrawing groups (chlorine and fluorine) may enhance activity against bacterial or fungal pathogens.

  • Anticancer Potential:

    • Compounds containing amide linkages and heterocyclic moieties often exhibit cytotoxic activity against cancer cells by targeting enzymes or DNA.

  • Enzyme Inhibition:

    • The compound's structure suggests potential as an inhibitor of enzymes like kinases or proteases due to its ability to form hydrogen bonds and hydrophobic interactions.

Mechanistic Insights:

  • The thiazole ring may interact with biological targets through π-stacking or coordination with metal ions.

  • Amide groups can form strong hydrogen bonds with active site residues in proteins.

Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques are employed:

  • Spectroscopic Methods:

    • NMR (1H and 13C): To determine the chemical environment of protons and carbons.

    • IR Spectroscopy: To identify functional groups (e.g., amides at ~1650 cm⁻¹).

    • Mass Spectrometry (MS): For molecular weight confirmation.

  • Crystallography:

    • Single-crystal X-ray diffraction can provide precise structural details, including bond lengths and angles.

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